molecular formula C13H11ClN2O4S B4996103 N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide

N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B4996103
M. Wt: 326.76 g/mol
InChI Key: GSRWVBTULWOSBC-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methyl group at position 4, a nitro group at position 3, and a sulfonamide linkage to a 4-chlorophenyl moiety. Sulfonamides are well-known for their antimicrobial, antiviral, and enzyme-inhibitory properties, making this compound a candidate for further exploration .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c1-9-2-7-12(8-13(9)16(17)18)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRWVBTULWOSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 4-methylbenzenesulfonamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position of the benzene ring.

    Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the 4-chlorophenyl group.

    Coupling Reaction: Finally, the chlorinated intermediate is reacted with 4-chloroaniline under basic conditions to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products Formed

    Reduction: 4-amino-3-nitrobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: 4-carboxy-3-nitrobenzenesulfonamide.

Scientific Research Applications

N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and anti-inflammatory properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is utilized in the synthesis of dyes and pigments, as well as in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide, we compare its structure, synthesis, and inferred properties with related sulfonamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Substituents Molecular Weight Key Features/Activities
This compound C₁₃H₁₁ClN₂O₄S 4-Me, 3-NO₂, sulfonamide 326.76* Methyl enhances hydrophobicity; nitro may stabilize binding interactions.
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide C₁₂H₉ClN₂O₄S 4-NO₂, sulfonamide 312.73 Synthesized via 4-nitrobenzenesulfonyl chloride and 4-chloroaniline . Lacks methyl, potentially less lipophilic.
4-Chloro-N-methyl-3-nitro-N-phenylbenzenesulphonamide C₁₃H₁₁ClN₂O₄S N-Me, 3-NO₂, 4-Cl 326.76 N-methylation may reduce hydrogen-bonding capacity compared to primary sulfonamides .
4-[(4-Chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)-3-nitrobenzamide C₂₁H₁₇ClN₂O₃S Sulfanyl linker, 3-NO₂, 2,3-diMePh 412.89 Sulfanyl group introduces flexibility; benzamide core differs from sulfonamide .
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide C₁₄H₁₃Cl₂N₃O₄S Ethylamino linker, dual Cl/NO₂ 390.24 Extended structure may improve solubility or target specificity .
N-(4-Bromo-3-methylphenyl)-2-nitrobenzenesulfonamide C₁₃H₁₁BrN₂O₄S 2-NO₂, Br substituent 371.21 Bromine’s larger size may alter steric effects; nitro at position 2 impacts electronic distribution .

*Molecular weight inferred from structurally similar compounds (e.g., ).

Key Observations

Substituent Effects: Nitro Group Position: The 3-nitro substitution in the target compound contrasts with the 2-nitro isomer in . Nitro groups at position 3 (meta) may confer better resonance stabilization and electrophilic character compared to position 2 (ortho), influencing reactivity or binding .

Synthetic Routes :

  • The target compound’s synthesis likely parallels , where sulfonamide formation occurs via nucleophilic substitution between a sulfonyl chloride and aniline. The methyl group at position 4 may necessitate tailored reaction conditions to avoid steric hindrance.

Functional Implications: Methyl Group: The 4-methyl substituent in the target compound likely improves lipophilicity, aiding membrane permeability—a critical factor in drug design . Sulfonamide vs. Sulfanyl: Sulfonamides (e.g., target compound) are stronger hydrogen-bond donors compared to sulfanyl derivatives (), which could enhance target engagement in enzyme inhibition .

Biological Activity :

  • While direct data for the target compound is absent, highlights sulfonamide derivatives with antimicrobial activity, suggesting a plausible avenue for its application. The nitro group’s electron-withdrawing nature may further enhance interactions with bacterial enzymes or receptors .

Biological Activity

N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonamide group, which is known for its ability to mimic natural substrates. This structural similarity facilitates binding to enzyme active sites, leading to inhibition of their activity. The compound exhibits properties that make it useful in various scientific applications, including medicinal chemistry and materials science.

The primary mechanism of action involves the compound's interaction with specific enzymes or receptors. The sulfonamide moiety allows it to inhibit enzymes critical for various biochemical pathways. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis, thus demonstrating potential as an anti-cancer agent .

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. In a study evaluating various sulfonamide derivatives against Gram-positive and Gram-negative bacteria, several compounds showed promising activities. For example, compounds with minimum inhibitory concentrations (MICs) as low as 0.05 mg/mL were effective against Bacillus subtilis and Pseudomonas aeruginosa.

CompoundMIC (mg/mL)Target Bacteria
3c0.2Pseudomonas aeruginosa
4b0.10Bacillus subtilis
110.05Bacillus subtilis

Anti-Cancer Activity

This compound has also been investigated for its anti-cancer properties. Studies indicate that it induces selective cytotoxicity in cancer cell lines, including triple-negative breast cancer cells. The compound's ability to induce apoptosis at low concentrations highlights its potential therapeutic applications .

Case Studies

  • Antibacterial Evaluation : A study synthesized several novel sulfonamide compounds and evaluated their antibacterial activity using the microbroth dilution method. The results indicated that most compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing enhanced efficacy compared to standard antibiotics like amoxicillin .
  • Anti-Cancer Mechanism : In another study focusing on the anti-cancer effects of sulfonamides, it was found that derivatives could inhibit carbonic anhydrase IX effectively. This inhibition was correlated with reduced tumor cell proliferation in vitro, suggesting a promising avenue for further research into cancer therapies involving this compound .

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer: The synthesis typically involves reacting 4-methyl-3-nitrobenzenesulfonyl chloride with 4-chloroaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key considerations include:

  • Solvent Selection: Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and inertness.
  • Temperature Control: Room temperature (20–25°C) minimizes side reactions like hydrolysis of the sulfonyl chloride.
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity (>95% by HPLC) .
  • Yield Optimization: Stoichiometric excess of sulfonyl chloride (1.2 equivalents) and slow addition of the base improve conversion rates.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer: A multi-technique approach is critical:

  • 1H/13C NMR Spectroscopy: Confirm the presence of aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~10.5 ppm). Integration ratios verify substituent positions.
  • FT-IR Spectroscopy: Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • Mass Spectrometry (ESI-TOF): Molecular ion [M+H]⁺ matches the theoretical mass (e.g., m/z 355.02 for C₁₃H₁₁ClN₂O₄S).
  • HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) be integrated with experimental data to elucidate the electronic effects of the nitro and sulfonamide groups on the compound's reactivity?

Methodological Answer:

  • DFT Modeling: Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This predicts nucleophilic/electrophilic sites influenced by the electron-withdrawing nitro and sulfonamide groups.
  • Correlation with Experimental Data: Compare computed bond lengths/angles (e.g., S–N and C–NO₂) with X-ray crystallography results. Validate charge distribution via Hammett substituent constants (σₚ for –NO₂ ≈ +0.78) to explain reaction kinetics .
  • Applications: Predict regioselectivity in substitution reactions (e.g., para vs. meta attack in electrophilic aromatic substitution) .

Q. What strategies can resolve discrepancies in reported biological activities of structurally similar sulfonamide derivatives in different experimental models?

Methodological Answer:

  • Comparative Assay Design: Use standardized in vitro models (e.g., human cancer cell lines like MCF-7 or HepG2) with controlled conditions (pH, serum concentration) to minimize variability.
  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., replacing –NO₂ with –CF₃ or –CN) to isolate the role of specific functional groups.
  • Pharmacokinetic Analysis: Measure logP (octanol/water partition coefficient) to assess bioavailability differences. For example, logP < 2 suggests poor membrane permeability, explaining low in vivo efficacy despite in vitro activity .

Q. How can kinetic analysis and mechanistic studies clarify the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH-Dependent Degradation: Conduct accelerated stability studies (25–40°C, pH 1–13) with UV-Vis or LC-MS monitoring. Nitro group reduction or sulfonamide hydrolysis is likely under acidic/basic conditions.
  • Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life at 25°C. For example, a half-life (t₁/₂) of >6 months at pH 7.4 supports its use in buffer-based assays.
  • Mechanistic Probes: Add radical scavengers (e.g., BHT) to determine if degradation is oxidative. Trapping intermediates (e.g., nitroso derivatives) confirms reaction pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s enzyme inhibition potency across studies?

Methodological Answer:

  • Assay Standardization: Ensure consistent enzyme concentrations (e.g., 10 nM carbonic anhydrase II) and substrate saturation (Km determination).
  • Control Experiments: Test for nonspecific binding using bovine serum albumin (BSA) or heat-denatured enzyme.
  • Data Normalization: Report IC₅₀ values relative to a reference inhibitor (e.g., acetazolamide for carbonic anhydrase). Discrepancies may arise from variations in buffer ionic strength or DMSO content (>1% can denature proteins) .

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